molecular formula C23H36N2O2 B15009884 (3E,8xi,9xi,14xi,16alpha,20Z)-16-ethyl-N~3~,N~20~-dihydroxypregn-4-ene-3,20-diimine

(3E,8xi,9xi,14xi,16alpha,20Z)-16-ethyl-N~3~,N~20~-dihydroxypregn-4-ene-3,20-diimine

Cat. No.: B15009884
M. Wt: 372.5 g/mol
InChI Key: GIIPSNRPRUJDDZ-DZQOGMGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE is a complex organic compound characterized by its intricate structure and significant potential in various scientific fields. This compound belongs to the class of Schiff bases, which are known for their versatility and wide range of applications in chemistry, biology, and medicine .

Preparation Methods

The synthesis of (Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE typically involves the condensation of a primary amine with a carbonyl compound, resulting in the formation of a Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .

Scientific Research Applications

(Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to (Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE include other Schiff bases and related compounds such as:

These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of (Z)-N-{1-[(7E)-2-ETHYL-7-(HYDROXYIMINO)-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,5H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL]ETHYLIDENE}HYDROXYLAMINE.

Properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

(NZ)-N-[1-[(3E,10R,13S,16R,17S)-16-ethyl-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C23H36N2O2/c1-5-15-12-20-18-7-6-16-13-17(25-27)8-10-22(16,3)19(18)9-11-23(20,4)21(15)14(2)24-26/h13,15,18-21,26-27H,5-12H2,1-4H3/b24-14-,25-17+/t15-,18?,19?,20?,21+,22+,23+/m1/s1

InChI Key

GIIPSNRPRUJDDZ-DZQOGMGQSA-N

Isomeric SMILES

CC[C@@H]1CC2C3CCC4=C/C(=N/O)/CC[C@@]4(C3CC[C@@]2([C@H]1/C(=N\O)/C)C)C

Canonical SMILES

CCC1CC2C3CCC4=CC(=NO)CCC4(C3CCC2(C1C(=NO)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.